![molecular formula C14H17N3 B13696374 7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)
7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine is a heterocyclic compound with a molecular formula of C14H17N3. This compound is part of the imidazo[1,5-d][1,4]diazepine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group attached to a tetrahydroimidazo[1,5-d][1,4]diazepine core, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired diazepine ring.
Industrial Production Methods
Industrial production of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted imidazo[1,5-d][1,4]diazepine derivatives, while reduction may produce tetrahydro derivatives with altered functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, leading to its potential anticonvulsant and anxiolytic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride
- N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride
- 6,8-Bis(aryl)-5-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-d][1,4]diazepines
Uniqueness
7-Benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
特性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
7-benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine |
InChI |
InChI=1S/C14H17N3/c1-2-4-13(5-3-1)11-16-7-6-14-10-15-12-17(14)9-8-16/h1-5,10,12H,6-9,11H2 |
InChIキー |
SKHFMSOIAFJXIQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN2C1=CN=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


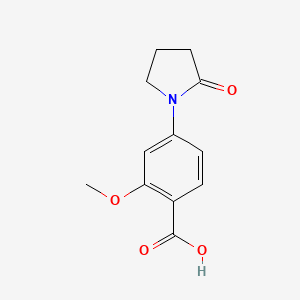
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
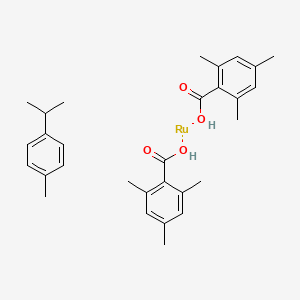
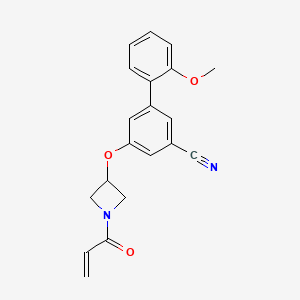


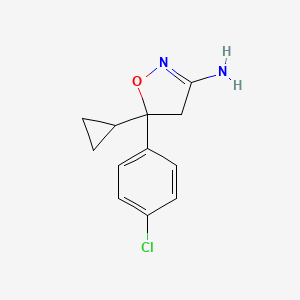


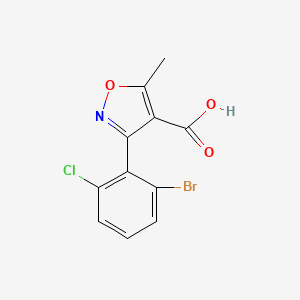
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)



